6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Scaffold differentiation Fractional saturation (Fsp³) Stereochemistry

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1692431-64-3, molecular formula C₈H₁₂N₄O, molecular weight 180.21) is a partially saturated, fused bicyclic heterocycle bearing a primary carboxamide at the 3-position and a methyl substituent at the 6-position of the tetrahydropyrimidine ring. The compound belongs to the broader pyrazolo[1,5-a]pyrimidine-3-carboxamide family, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated utility across kinase inhibition, antimicrobial, anti-tubercular, hypnotic, and epigenetic-targeting programs.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B13300711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCC1CNC2=C(C=NN2C1)C(=O)N
InChIInChI=1S/C8H12N4O/c1-5-2-10-8-6(7(9)13)3-11-12(8)4-5/h3,5,10H,2,4H2,1H3,(H2,9,13)
InChIKeyYFDPPSMKJLDRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Chemical Identity, Scaffold Classification, and Procurement Baseline


6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1692431-64-3, molecular formula C₈H₁₂N₄O, molecular weight 180.21) is a partially saturated, fused bicyclic heterocycle bearing a primary carboxamide at the 3-position and a methyl substituent at the 6-position of the tetrahydropyrimidine ring . The compound belongs to the broader pyrazolo[1,5-a]pyrimidine-3-carboxamide family, a scaffold recognized as a privileged structure in medicinal chemistry with demonstrated utility across kinase inhibition, antimicrobial, anti-tubercular, hypnotic, and epigenetic-targeting programs [1][2]. Critically, the 4,5,6,7-tetrahydro saturation state distinguishes this compound from fully aromatic pyrazolo[1,5-a]pyrimidine-3-carboxamides, introducing a stereocenter at C6 that—when exploited as a single enantiomer—offers differential patent space and pharmacokinetic modulation opportunities not accessible with flat aromatic analogs [3].

Why 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide Cannot Be Interchanged with Off-the-Shelf Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carboxamide class, minor structural perturbations produce large-magnitude shifts in biological activity, target selectivity, and developability. In the IRAK4 inhibitor series, replacement of the C5 substituent alone altered kinase selectivity profiles and cLogD-driven permeability, dictating oral bioavailability [1]. In the RUVBL1/2 ATPase inhibitor program, SAR analysis identified the benzyl group on R2 and the aromatic piperazinyl on R4 as essential for inhibitory activity—substituting either motif ablated potency [2]. In the anti-tubercular tetrahydropyrazolo[1,5-a]pyrimidine carboxamide series, the presence and stereochemistry of the C6 methyl substituent directly influenced both whole-cell Mtb potency and oral pharmacokinetic exposure, demonstrating that the 6-methyl-4,5,6,7-tetrahydro scaffold is not functionally interchangeable with either the des-methyl or fully aromatic variants [3]. Generic substitution without precise structural matching therefore carries a high probability of target disengagement, altered selectivity, or pharmacokinetic failure.

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide: Product-Specific Quantitative Differentiation Evidence


Tetrahydropyrimidine Saturation as a Differentiator from Fully Aromatic Pyrazolo[1,5-a]pyrimidine-3-carboxamides

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide possesses a partially saturated 4,5,6,7-tetrahydropyrimidine ring, conferring an sp³-hybridized carbon at C6 and a higher fraction of sp³ carbons (Fsp³ = 0.25) compared to fully aromatic pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs (Fsp³ = 0). In the anti-tubercular tetrahydropyrazolo[1,5-a]pyrimidine carboxamide series, this saturation was demonstrated to be critical for achieving oral activity; the corresponding fully aromatic analogs failed to deliver adequate pharmacokinetic exposure despite retaining in vitro potency [1]. The C6 stereocenter further enables chiral resolution, creating enantiomer-specific intellectual property that is unavailable with achiral aromatic scaffolds [1].

Scaffold differentiation Fractional saturation (Fsp³) Stereochemistry Patent space

C3-Carboxamide as a Pharmacophore Anchor Differentiating from C3-Unsubstituted and C3-Carboxylate Tetrahydropyrazolo[1,5-a]pyrimidines

The primary carboxamide at C3 serves as a conserved hydrogen-bond donor/acceptor anchor that engages the kinase hinge region across multiple targets (IRAK4, PIM-1, LCK, Trk) [1][2][3]. In the IRAK4 co-crystal structure (PDB 6o9d), the pyrazolo[1,5-a]pyrimidine-3-carboxamide moiety forms bidentate hinge interactions with the kinase backbone [1]. By contrast, the corresponding C3-carboxylic acid analog (CAS 1692431-64-3 precursor), the C3-unsubstituted 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 1555334-06-9, MW 137.18), and the C3-amine analog (CAS 148777-83-7) each lack this hinge-binding carboxamide pharmacophore [4]. In the RUVBL1/2 inhibitor series, the pyrazolo[1,5-a]pyrimidine-3-carboxamide was the essential scaffold from which all active analogs were derived; compound 18 achieved IC₅₀ values of 6.0 ± 0.6 μM (RUVBL1/2 complex) and 7.7 ± 0.9 μM (RUVBL1), with cellular IC₅₀ values of 8.9–15 μM across four cancer cell lines [5].

Pharmacophore essentiality Hydrogen bonding Kinase hinge binding Carboxamide vs carboxylate

C6-Methyl Substitution as a Potency and Selectivity Modulator Relative to Des-Methyl and C7-Substituted Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides

The C6-methyl substituent on the tetrahydropyrimidine ring introduces steric and stereoelectronic effects that differentiate this compound from the des-methyl parent scaffold. In the anti-tubercular tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide lead optimization campaign, the C6-methyl group was retained throughout SAR exploration because its presence consistently improved both Mtb whole-cell potency and oral exposure relative to des-methyl analogs [1]. By comparison, C7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explored as non-benzodiazepine hypnotics achieved BZR affinity modulation exclusively through C7 aryl/heteroaryl variation, with the 3-carboxamide held constant, demonstrating that substitution position dictates target class engagement . In the RUVBL1/2 series, the SAR focused on R2 (benzyl) and R4 (aromatic piperazinyl) substituents appended to the pyrazolo[1,5-a]pyrimidine-3-carboxamide core; the core itself contained the essential C6-methyl-bearing scaffold [2].

Methyl effect SAR Potency modulation Metabolic stability

Broad-Spectrum Biological Annotation of the Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffold Supports Multi-Target Screening Value vs. Narrow-Spectrum Scaffolds

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been validated as an active pharmacophore across a therapeutically diverse set of targets including IRAK4 (IC₅₀ values in the low nanomolar range for optimized analogs) [1], CDK1 (IC₅₀ = 161.2 ± 2.7 nM for compound 7a in a biochemical assay; cellular IC₅₀ = 6.28 ± 0.26 μM against HCT-116) [2], RUVBL1/2 ATPase (IC₅₀ = 6.0 ± 0.6 μM) [3], ALKBH5 demethylase (selective inhibition over FTO) , PIM-1 kinase (confirmed by co-crystal structure PDB 4k0y) [4], and Mtb whole-cell activity (hit series from HTS) [5]. By contrast, closely related scaffolds such as the fully aromatic pyrazolo[1,5-a]pyrimidine (lacking the 3-carboxamide), the pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and the thieno[3,2-d]pyrimidine core each exhibit narrower or orthogonal target profiles [6]. This breadth of annotation makes 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide a higher-value procurement choice for multi-target screening libraries compared to scaffolds with limited biological annotation.

Multi-target screening Kinase inhibition Antimicrobial Epigenetic inhibition

Direct Commercial Availability at Research-Grade Purity with Full CAS Registration Enables Immediate Procurement vs. Custom Synthesis of Unregistered Analogs

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is commercially available from multiple vendors with documented CAS registration (1692431-64-3), a purity specification of 95%, and a defined molecular identity (C₈H₁₂N₄O, MW 180.21, SMILES: CC1CNc2c(C(N)=O)cnn2C1) . This compares favorably to structurally similar but unregistered or custom-synthesis-only tetrahydropyrazolo[1,5-a]pyrimidine analogs that require 4–8 week lead times for de novo synthesis. The availability of the CAS-registered compound with batch-to-batch traceability supports reproducible SAR studies and eliminates the synthetic variability inherent in custom-prepared analogs.

Commercial availability CAS registration Procurement lead time Purity specification

Procurement-Ready Application Scenarios for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: IRAK4, CDK, and PIM-1 Targeted Libraries

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been co-crystallized with IRAK4 (PDB 6o9d), PIM-1 (PDB 4k0y), and LCK (PDB 3ac3), confirming a conserved bidentate hinge-binding mode mediated by the C3-carboxamide [5]. Optimized IRAK4 inhibitors from this scaffold achieve low nanomolar enzymatic potency with oral bioavailability suitable for in vivo efficacy studies [2]. 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide can serve as a key intermediate for parallel derivatization at C5, C7, and the C3-carboxamide nitrogen, enabling rapid SAR exploration around a validated kinase hinge-binding core.

Anti-Tubercular Drug Discovery: Whole-Cell Mtb Screening Cascade

The tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold was identified as a hit series from a Mycobacterium tuberculosis whole-cell HTS campaign, and subsequent lead optimization demonstrated that the C6-methyl substituent and the tetrahydropyrimidine saturation state were critical for achieving both Mtb potency and oral pharmacokinetic exposure [5]. This compound can be procured as a starting scaffold for novel anti-tubercular agent development, with the C6-methyl and C3-carboxamide already matching the pharmacophoric requirements established in the published lead series.

Multi-Target Phenotypic Screening and Target Deconvolution

With published activity spanning kinase inhibition (IRAK4, CDK1, PIM-1, LCK) [5][2], ATPase inhibition (RUVBL1/2) [3], epigenetic modulation (ALKBH5) , antimicrobial activity [4], and CNS applications (BZR modulation) , 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is an ideal core scaffold for diversity-oriented synthesis and phenotypic screening libraries. Its multi-target annotation increases the probability of identifying hits across diverse therapeutic areas from a single scaffold investment.

Enantiomer-Specific IP Generation via Chiral Resolution of the C6 Stereocenter

The C6 methyl substituent introduces a stereocenter absent in fully aromatic pyrazolo[1,5-a]pyrimidine-3-carboxamides, enabling chiral chromatographic resolution into single enantiomers [5]. Each enantiomer can be separately evaluated for differential target potency, selectivity, and pharmacokinetics, and individually claimed in composition-of-matter patents. This provides a clear IP differentiation pathway that is unavailable with achiral aromatic pyrazolopyrimidine scaffolds.

Quote Request

Request a Quote for 6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.